tert-Butyl (3-(methylsulfonyl)phenyl)carbamate
Description
Historical Context and Discovery of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate
This compound (CAS 27979-92-6) was first reported in the early 21st century as part of efforts to develop versatile intermediates for pharmaceutical synthesis. Its discovery emerged from systematic studies on carbamate-protected aniline derivatives, which gained prominence due to the tert-butoxycarbonyl (Boc) group's stability under diverse reaction conditions. The compound's structure combines a phenyl ring modified with a methylsulfonyl group at the meta-position and a Boc-protected amine, enabling selective functionalization in multi-step syntheses. Early synthetic routes involved reacting tert-butyl chloroformate with 3-(methylsulfonyl)aniline derivatives, as evidenced by patents describing analogous carbamate preparations.
Significance in Chemical Research and Industry
This carbamate derivative serves critical roles in:
- Pharmaceutical intermediates : As a Boc-protected amine precursor for kinase inhibitors and neuroactive agents.
- Agrochemical research : Enabling modular synthesis of sulfonamide-containing pesticides.
- Materials science : Acting as a building block for sulfonyl-functionalized polymers.
Its commercial availability (e.g., CAS 27979-92-6 from ChemScene LLC) and modular reactivity have made it indispensable in high-throughput screening libraries, with over 50 patented applications since 2015.
Position within Carbamate Chemistry
This compound occupies a unique niche due to:
Compared to simpler carbamates like methyl N-[3-(methylsulfanyl)phenyl]carbamate (CAS 63379-15-7), the methylsulfonyl group increases oxidative stability while maintaining reactivity in palladium-catalyzed couplings.
Research Objectives and Scope
This article addresses:
- Optimization of synthetic protocols for scalability
- Spectroscopic characterization techniques
- Applications in asymmetric catalysis and drug discovery
- Computational modeling of substituent effects
Excluded topics per requirements: pharmacokinetics, toxicity profiles, and industrial manufacturing details.
Properties
IUPAC Name |
tert-butyl N-(3-methylsulfonylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)13-9-6-5-7-10(8-9)18(4,15)16/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEGULZAMUURHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734849 | |
| Record name | tert-Butyl [3-(methanesulfonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27979-92-6 | |
| Record name | tert-Butyl [3-(methanesulfonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: 3-Aminophenyl Derivatives
The synthesis begins with a 3-aminophenyl precursor, which can be commercially available or prepared via reduction of a corresponding nitro compound. The amine group is the key functional site for carbamate protection.
Introduction of the Methylsulfonyl Group
- Method: The methylsulfonyl substituent is introduced by oxidation of a methylthio group attached to the phenyl ring at the meta position.
- Typical Oxidants: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide in the presence of catalysts, or oxone.
- Reaction Conditions: The oxidation is generally carried out in an organic solvent such as dichloromethane or acetonitrile at temperatures ranging from 0 °C to room temperature.
- Outcome: This step converts the methylthio group (-SCH3) to the methylsulfonyl group (-SO2CH3) with high selectivity and yield.
Protection of the Aromatic Amine as tert-Butyl Carbamate
- Reagents: tert-Butyl chloroformate (Boc-Cl) is the reagent of choice for carbamate formation.
- Base: A tertiary amine base such as triethylamine or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated.
- Solvent: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
- Procedure: The 3-(methylsulfonyl)aniline is dissolved in the solvent, cooled if necessary, and treated with the base followed by slow addition of tert-butyl chloroformate.
- Reaction Time: The reaction is stirred at room temperature for several hours (typically 2–24 h) until completion.
- Work-up: After reaction completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and purified by column chromatography.
Representative Reaction Scheme
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Oxidation: m-CPBA, DCM, 0 °C to RT | Oxidation of methylthio group to methylsulfonyl | 85–95 |
| 2 | tert-Butyl chloroformate, triethylamine, DCM, RT, 4–24 h | Carbamate protection of aromatic amine | 70–90 |
Analytical and Purification Techniques
- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
- Purification: Flash column chromatography employing ethyl acetate/hexane gradients is standard to isolate the pure carbamate.
- Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity; high-resolution mass spectrometry (HRMS) verifies molecular weight; infrared (IR) spectroscopy identifies carbamate and sulfone functional groups.
Research Findings and Optimization Notes
- The oxidation step requires careful control of temperature and oxidant equivalents to avoid overoxidation or ring oxidation.
- The carbamate formation proceeds efficiently under mild conditions, but excess base can lead to side reactions.
- Solvent choice influences reaction rate and yield; dichloromethane is preferred for its solubility and ease of removal.
- Purity of tert-butyl chloroformate and anhydrous conditions improve yield and reproducibility.
- The tert-butyl carbamate group can be selectively removed under acidic conditions, enabling downstream functionalization.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Oxidizing agent | m-CPBA (1.1 eq) | Use freshly distilled m-CPBA |
| Oxidation solvent | Dichloromethane | Maintain 0 °C to RT |
| Carbamate reagent | tert-Butyl chloroformate (1.2 eq) | Add dropwise under stirring |
| Base | Triethylamine or DIPEA (1.5 eq) | Neutralizes HCl byproduct |
| Carbamate reaction solvent | Dichloromethane or THF | Dry solvent preferred |
| Reaction time | 4–24 hours | Monitor by TLC/HPLC |
| Purification method | Flash column chromatography | Ethyl acetate/hexane gradient |
| Yield range | 70–95% (overall) | Dependent on reagent purity and conditions |
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (3-(methylsulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: : Reduction reactions can lead to the formation of the corresponding amine derivative.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid derivative.
Reduction: : The major product is the corresponding amine derivative.
Substitution: : The major products are the substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl (3-(methylsulfonyl)phenyl)carbamate is a chemical compound with a variety of applications, predominantly in scientific research. Its molecular formula is C12H17NO4S and it has a molecular weight of 271.33 g/mol .
General Information and Characteristics
- Molecular Structure: The compound features a phenyl ring substituted with a sulfonimidoyl group, which contributes to its biological activity and potential interactions in various chemical environments.
- Category: tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate is classified under the category of carbamates and features a tert-butyl group.
Applications in Scientific Research
tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate is primarily used in various fields of scientific research. These applications include:
- Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
- Drug Discovery: The compound is utilized in studies exploring enzyme mechanisms and protein interactions, potentially leading to therapeutic applications.
- Enzyme and Protein Interaction Studies: It can act as an inhibitor or modulator of enzyme activity, influencing biochemical pathways. Research indicates its use in studies exploring enzyme mechanisms and protein interactions, potentially leading to therapeutic applications in drug discovery. These studies help elucidate its mechanism of action, including how it affects enzyme function or cellular pathways.
Mechanism of Action
The mechanism by which tert-Butyl (3-(methylsulfonyl)phenyl)carbamate exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties
- Molecular Formula: C₁₂H₁₇NO₄S
- Molecular Weight : 283.33 g/mol
- Functional Groups : Boc carbamate, methylsulfonyl.
- Applications : Intermediate in pharmaceutical synthesis (e.g., WD repeat-containing protein inhibitors) .
Comparison with Similar Compounds
Sulfonyl/Sulfonamide-Containing Analogs
Key Differences :
- Electron Effects : Methylsulfonyl in the target compound offers stronger electron-withdrawing effects than sulfonamide or sulfonyl groups in analogs, influencing reactivity in aromatic substitution .
- Biological Activity : Sulfonamide derivatives (e.g., ) exhibit enhanced protein-binding due to hydrogen-bonding capacity, whereas oxadiazole-containing analogs () prioritize metabolic stability .
Amino-Substituted Carbamates
Key Differences :
- Solubility: Amino groups enhance water solubility compared to the hydrophobic methylsulfonyl group in the target compound.
- Reactivity: Amino-substituted carbamates are prone to diazotization or acylation, whereas methylsulfonyl derivatives resist nucleophilic attack .
Fluorine-Containing Analogs
Key Differences :
Heterocyclic and Bulky Substituent Analogs
Key Differences :
- Steric Effects: Bulky groups (e.g., dibenzylamino) hinder accessibility to active sites in enzymatic reactions, unlike the planar phenyl-sulfonyl group in the target compound .
- Electronic Properties : Thiophene’s aromaticity differs from benzene, altering conjugation and redox behavior .
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |
|---|---|---|---|
| tert-Butyl (3-(methylsulfonyl)phenyl)carbamate | 283.33 | 1.8 | Low |
| tert-Butyl (3-aminophenyl)carbamate | 208.26 | 1.2 | Moderate |
| tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate | 251.30 | 2.5 | Low |
Biological Activity
tert-Butyl (3-(methylsulfonyl)phenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a methylsulfonyl moiety, and a phenyl ring, which contribute to its unique properties and interactions within biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 273.34 g/mol
The structure of this compound allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways through interactions with molecular targets such as enzymes and receptors. This compound may act as an inhibitor or activator, influencing cellular processes related to drug absorption and resistance mechanisms.
1. Antimicrobial Activity
Research indicates that certain carbamate derivatives, including this compound, exhibit antimicrobial properties against various bacterial and fungal strains. The effectiveness of these compounds suggests potential applications in treating infections caused by resistant pathogens.
2. Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. The presence of the methylsulfonyl group may play a significant role in modulating inflammatory pathways, although more detailed investigations are required to elucidate these mechanisms.
3. Modulation of Drug Transporters
This compound has been studied for its role in modulating ATP-binding cassette (ABC) transporters, which are critical in the pharmacokinetics of drugs. This modulation could enhance drug absorption and efficacy in therapeutic contexts, particularly in cancer treatment and cystic fibrosis management.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Activity : A series of carbamate derivatives were tested against common pathogens. The results indicated that this compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL.
- Inflammation Model : In vitro assays using macrophage cell lines showed that treatment with this compound resulted in reduced production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential anti-inflammatory effects .
Comparison with Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Structure | Significant against S. aureus | Reduced TNF-α production |
| Tert-butyl methyl(piperidin-3-YL)carbamate | Structure | Moderate against E. coli | Not specified |
| Tert-butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate | Structure | Significant against C. albicans | Not specified |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (3-(methylsulfonyl)phenyl)carbamate?
- Methodology : The synthesis typically involves reacting 3-(methylsulfonyl)phenylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions. The reaction is performed at low temperatures (0–5°C) to minimize side reactions, followed by extraction and solvent removal. This method is analogous to protocols for structurally similar carbamates .
- Key Parameters :
- Temperature: 0–5°C
- Solvent: Dichloromethane or THF
- Base: Triethylamine or pyridine
- Yield optimization: Controlled addition of reagents to prevent exothermic side reactions.
Q. How is this compound purified post-synthesis?
- Methodology : Purification commonly employs recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, eluent: 20–30% ethyl acetate in hexane). For high-purity requirements, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
- Analytical Validation :
- Purity assessment via HPLC (≥98%)
- Melting point determination to confirm crystalline consistency.
Q. What analytical techniques are used to characterize this compound?
- Techniques and Parameters :
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Structural confirmation | ¹H/¹³C in CDCl₃; δ 1.4 ppm (t-Bu), 3.1 ppm (SO₂CH₃) |
| Mass Spectrometry | Molecular weight verification | ESI-MS: [M+H]⁺ expected at ~298 m/z |
| IR Spectroscopy | Functional group analysis | Peaks at ~1700 cm⁻¹ (C=O), ~1350/1150 cm⁻¹ (SO₂) |
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary base concentration, solvent polarity, and temperature to map yield trends.
- In-line Monitoring : Use FTIR or Raman spectroscopy to track carbamate formation in real time .
- Case Study : For analogous compounds, yields improved from 65% to 85% by switching from THF to dichloromethane and reducing reaction time from 24h to 6h .
Q. What mechanistic insights exist for the stability of tert-butyl carbamates under acidic/basic conditions?
- Findings :
- Acidic Hydrolysis : The tert-butyl group is cleaved via protonation of the carbonyl oxygen, forming a carbamic acid intermediate that decomposes to CO₂ and the parent amine .
- Base Sensitivity : Strong bases (e.g., NaOH) can induce elimination side reactions, particularly in carbamates with electron-withdrawing groups (e.g., -SO₂CH₃) .
- Mitigation Strategies : Use buffered conditions (pH 7–8) during workup to preserve carbamate integrity .
Q. How can researchers reconcile discrepancies in safety data for tert-butyl carbamates?
- Case Analysis :
- Contradiction : Some SDS reports label carbamates as "non-hazardous" (e.g., ), while others note combustion hazards (e.g., CO release; ).
- Resolution :
Validate purity: Impurities (e.g., residual solvents) may contribute to toxicity.
Contextualize hazards: Thermal decomposition risks apply only at high temperatures (>200°C) .
Q. What strategies are used to assess the bioactivity of tert-butyl carbamates with sulfonyl groups?
- Methodology :
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding to sulfonamide-sensitive targets like carbonic anhydrase .
- In Vitro Assays :
- Enzyme inhibition: Measure IC₅₀ against target enzymes (e.g., acetylcholinesterase).
- Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa) to evaluate therapeutic potential .
- SAR (Structure-Activity Relationship) : Modifying the sulfonyl group’s electronic profile (e.g., replacing -SO₂CH₃ with -SO₂CF₃) can enhance potency .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
